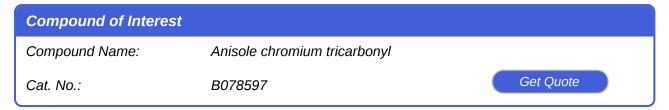


A Comparative Guide to the Characterization of Anisole Chromium Tricarbonyl

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for **anisole chromium tricarbonyl** and a key alternative, benzene chromium tricarbonyl. Detailed experimental protocols for the characterization techniques are also included to support researchers in their laboratory work.

Executive Summary

Anisole chromium tricarbonyl $[(\eta^6-C_6H_5OCH_3)Cr(CO)_3]$ is a versatile organometallic compound utilized in organic synthesis. Its characterization is crucial for confirming its identity, purity, and structure. This guide presents a side-by-side comparison of its spectral data with that of benzene chromium tricarbonyl $[(\eta^6-C_6H_6)Cr(CO)_3]$, a foundational compound in this class. The data presented herein has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols provided are generalized and may require optimization based on specific laboratory instrumentation and conditions.

Data Presentation: A Comparative Analysis

The following tables summarize the key characterization data for **anisole chromium tricarbonyl** and benzene chromium tricarbonyl.

Table 1: ¹H NMR Spectral Data (δ, ppm)



Compound	Aromatic Protons	Other Protons	Solvent
Anisole Chromium Tricarbonyl	~5.1-5.3 (ortho), ~5.5- 5.6 (meta), ~5.0-5.1 (para)	~3.6 (OCH₃)	CDCl ₃
Benzene Chromium Tricarbonyl	~5.3	N/A	CDCl₃

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound	Aromatic Carbons	Carbonyl Carbon	Other Carbons	Solvent
Anisole Chromium Tricarbonyl	~90-110	~233	~55-60 (OCH₃)	CDCl₃
Benzene Chromium Tricarbonyl	~92	~233	N/A	CDCl₃

Table 3: IR Spectral Data (v, cm⁻¹)

Compound	Carbonyl Stretching (vCO) Bands	Other Key Bands	Sample Phase
Anisole Chromium Tricarbonyl	~1970, ~1890	Not specified	Nujol Mull
Benzene Chromium Tricarbonyl	~1985, ~1915	Not specified	Nujol Mull

Table 4: Mass Spectrometry Data (m/z)



Compound	Molecular Ion [M]+	Key Fragmentation lons	Ionization Method
Anisole Chromium	244	160 [M-3CO]+, 108	Electron Ionization
Tricarbonyl		[Anisole]+	(EI)
Benzene Chromium	214	130 [M-3CO]+, 78	Electron Ionization
Tricarbonyl		[Benzene]+	(EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. As **anisole chromium tricarbonyl** is an air-sensitive compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the molecule.

Procedure:

- Sample Preparation (in a glovebox or using a Schlenk line):
 - Dry a J. Young NMR tube in an oven at >100 °C overnight and allow it to cool under vacuum.
 - In the inert atmosphere, weigh approximately 5-10 mg of the chromium tricarbonyl complex directly into the J. Young tube.
 - Using a gas-tight syringe, add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃),
 previously dried over molecular sieves and degassed.
 - Seal the J. Young tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.



- Tune and shim the instrument to the CDCl₃ lock signal.
- Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

■ Pulse width: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

■ Number of scans: 16-64

- Acquire the ¹³C NMR spectrum. Typical parameters are:
 - Proton decoupled

Pulse width: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on sample concentration.
- · Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and reference them to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic carbonyl stretching frequencies.

Procedure:



- Sample Preparation (in a glovebox):
 - Nujol Mull:
 - Place a small amount (1-2 mg) of the solid sample on a clean, dry agate mortar.
 - Add one to two drops of Nujol (mineral oil) and grind the mixture to a fine, uniform paste.
 - Transfer a small amount of the mull onto one plate of a demountable cell (e.g., KBr or NaCl plates).
 - Place the second plate on top and gently press to form a thin film.
 - Solution:
 - Dissolve a small amount of the complex in a dry, degassed solvent (e.g., dichloromethane) in a sealed vial.
 - Inject the solution into a sealed liquid IR cell.
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record a background spectrum of the empty beam path (or the pure solvent for solution spectra).
 - Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- Data Analysis:
 - Identify and label the strong absorption bands in the carbonyl region (~2000-1800 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the complex.

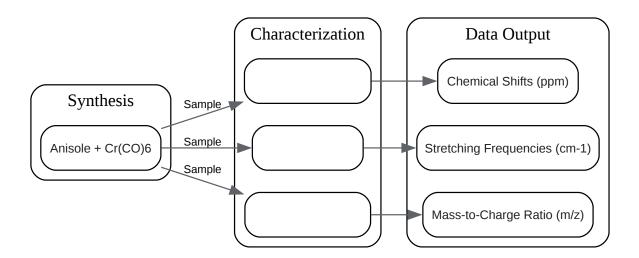
Procedure:



- · Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
- Instrumentation and Analysis (Electron Ionization EI):
 - Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
 - Set the ionization energy to 70 eV.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak [M]+.
 - Analyze the fragmentation pattern, which typically involves the sequential loss of the three carbonyl (CO) ligands.

Mandatory Visualization

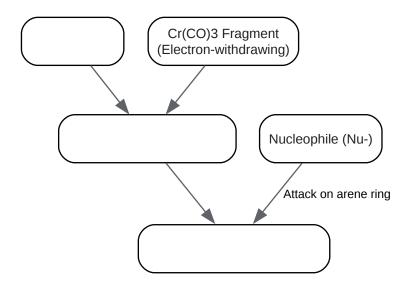
The following diagrams illustrate key aspects of the characterization and chemistry of **anisole chromium tricarbonyl**.





Click to download full resolution via product page

Figure 1. Experimental workflow for the characterization of anisole chromium tricarbonyl.



Click to download full resolution via product page

Figure 2. Simplified representation of the reactivity of anisole upon complexation with Cr(CO)3.

 To cite this document: BenchChem. [A Comparative Guide to the Characterization of Anisole Chromium Tricarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078597#characterization-data-for-anisole-chromium-tricarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com